5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound “5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also has a thiol group (-SH), an ethyl group (-CH2CH3), and a chloro-methylphenoxy group attached to it .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Without specific information on this compound, it’s difficult to predict its reactivity .
Scientific Research Applications
Microwave Assisted Synthesis
A study by Raval, Patel, Patel, and Desai (2010) discusses the microwave-assisted synthesis of 1,2,4-triazole derivatives, including compounds structurally similar to 5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol. This method offers a rapid and convenient way to synthesize these compounds, which could be beneficial for various scientific applications (Raval et al., 2010).
Cancer Research
Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, analyzing their anti-cancer properties. The study provides insights into the potential use of such compounds, including those similar to 5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, in cancer research (Karayel, 2021).
Urease and Anti-proliferative Activity
Ali et al. (2022) synthesized a range of 1,2,4-triazole derivatives and evaluated them for urease inhibition and anti-proliferative activities. The structural similarity of these compounds to 5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol suggests its potential in similar biological activities (Ali et al., 2022).
DNA Methylation Inhibition
Hovsepyan et al. (2018) synthesized 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, focusing on their anti-tumor activity and effects on tumor DNA methylation levels. This research indicates the possible use of 5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol in DNA methylation studies and anti-tumor research (Hovsepyan et al., 2018).
Antimicrobial Activity
D'Souza et al. (2020) synthesized quinoline incorporated triazole derivatives and evaluated their antimicrobial activities. Given the structural similarity, 5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol could potentially exhibit similar antimicrobial properties (D'Souza et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-3-16-11(14-15-12(16)18)7-17-9-4-5-10(13)8(2)6-9/h4-6H,3,7H2,1-2H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKZBPYMQSOTAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=CC(=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357693 |
Source
|
Record name | 5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
491647-37-1 |
Source
|
Record name | 5-[(4-Chloro-3-methylphenoxy)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491647-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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